molecular formula C6H11BrF2 B2475472 1-Bromo-2,3-difluoro-2,3-dimethylbutane CAS No. 2344677-81-0

1-Bromo-2,3-difluoro-2,3-dimethylbutane

Cat. No.: B2475472
CAS No.: 2344677-81-0
M. Wt: 201.055
InChI Key: SAWWZCQBYXLPIH-UHFFFAOYSA-N
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Description

“1-Bromo-2,3-difluoro-2,3-dimethylbutane” is an organic compound. It is a derivative of butane, a type of alkane, which has been substituted with bromine and fluorine atoms and also contains methyl groups .

Scientific Research Applications

  • Synthesis and Molecular Structure

    • The synthesis of 1-Bromo-2,3-difluoro-2,3-dimethylbutane involves complex reactions such as dehydrobromination and halogenation processes. For instance, the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane yields various compounds including 1,4-dibromo-2,3-dimethylbuta-1,3-diene (Said & Tipping, 1972). Moreover, vibrational and conformational analyses of related compounds like 1-bromo-3,3-dimethylbutane have been conducted to understand their molecular structure (Crowder, 1993).
  • Reactions and Decomposition Studies

    • Research has delved into the reactions and decomposition patterns of similar compounds. For example, 2-Bromo-2,3-dimethylbutane, when treated with specific reagents, decomposes to form different mixtures of hydrocarbons (Liu, 1956). The gamma radiolysis of liquid 2,3-dimethylbutane, which is structurally similar, has been studied to understand its fragmentation and recombination processes (Castello, Grandi, & Munari, 1974).
  • Catalysis and Chemical Reactions

    • In the field of catalysis, compounds like 2,3-dimethylbutane have been used to study the efficacy of different catalysts. For instance, the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts has been explored to understand the selectivity and efficiency of these catalysts (Machiels, 1979).
  • Thermal Properties and Phase Changes

    • The thermal properties and phase changes of related compounds have been a subject of study. For example, the calorimetric study of 2,3-dimethylbutane reveals details about its phase changes and thermal behavior (Adachi, Suga, & Seki, 1971).
  • Spectroscopic Investigations

    • Spectroscopic methods have been employed to study the properties of compounds structurally related to this compound. For instance, the investigation of indigo dyes involves the study of compounds like 1-Brom-4-amino-3.3-dimethyl-butanon-2-hydrobromid (Fitjer & Lüttke, 1972).

Properties

IUPAC Name

1-bromo-2,3-difluoro-2,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2,8)6(3,9)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWZCQBYXLPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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